2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
Description
Properties
IUPAC Name |
2-[4-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-3-18-20(17-7-5-4-6-8-17)21-22-16(2)15-19(26(21)23-18)25-11-9-24(10-12-25)13-14-27/h4-8,15,27H,3,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNNHPRNVMIAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues. They have beneficial properties as antimetabolites in purine biochemical reactions.
Mode of Action
As a purine analogue, it may interfere with purine biochemical reactions. This could involve competitive inhibition, where the compound binds to the same active site as the purine substrate, preventing the substrate from binding and thus inhibiting the reaction.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines, which are structurally similar to the compound , have been reported to exhibit a wide range of biological activities. These include antitrypanosomal activity, antischistosomal activity, HMG-CoA reductase inhibition, COX-2 selective inhibition, AMP phosphodiesterase inhibition, KDR kinase inhibition, selective peripheral benzodiazepine receptor ligand activity, antimicrobial activity, and antianxiety activity. Each of these activities suggests involvement in different biochemical pathways, from cholesterol synthesis (HMG-CoA reductase) to inflammation and pain perception (COX-2), and even neurotransmission (benzodiazepine receptors).
Biological Activity
The compound 2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol belongs to the class of pyrazolo[1,5-a]pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds have been studied for their potential as anticancer agents, enzyme inhibitors, and psychopharmacological agents. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves cyclocondensation reactions between 3-amino-pyrazoles and various electrophilic compounds. The structural modifications at positions 2, 3, 5, and 7 allow for enhanced biological activity. The compound features a piperazine moiety that may contribute to its pharmacological properties by influencing receptor binding and solubility profiles.
Anticancer Properties
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable anticancer activities. For instance:
- Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation. In particular, they have been shown to target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers .
- Case Studies : A derivative similar to the compound under discussion demonstrated significant cytotoxicity against multiple cancer cell lines with GI50 values in the nanomolar range . This suggests a strong potential for therapeutic applications in oncology.
Enzymatic Inhibition
The compound has also been studied for its ability to inhibit specific enzymes:
- Dihydroorotate Dehydrogenase (DHODH) : Compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold have shown promise as DHODH inhibitors. These inhibitors are particularly relevant in the context of acute myelogenous leukemia (AML), where they can induce differentiation in leukemic cells .
- AAK1 Kinase Inhibition : The compound may inhibit adaptor-associated kinase 1 (AAK1), a serine/threonine kinase implicated in synaptic vesicle recycling. This inhibition could have implications for neuropharmacology .
Research Findings
A summary of key findings regarding the biological activity of similar compounds is presented in Table 1.
| Compound Name | Biological Activity | IC50 Values | Target |
|---|---|---|---|
| MEDS433 | DHODH Inhibition | 1.2 nM | AML |
| Compound 22 | Tubulin Polymerization Inhibition | 0.90 μM | Cancer |
| AAK1 Inhibitor | Modulates endocytosis | N/A | Neurobiology |
Scientific Research Applications
Chemical Properties and Structure
The compound's structure features a complex arrangement that includes a pyrazolo[1,5-a]pyrimidine core and a piperazine moiety. Its molecular formula is , and it possesses a molecular weight of approximately 462.63 g/mol. The unique combination of functional groups contributes to its diverse biological activities.
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against various human cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD |
| Similar derivative | HCT-116 (colorectal cancer) | 8.64 |
| Doxorubicin (control) | HepG2 (liver cancer) | 7.45 |
These results suggest potential effectiveness against breast, colorectal, and liver cancers. The biological activity is largely attributed to its ability to interact with specific molecular targets, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Psychopharmacological Effects
Beyond its anticancer properties, the compound has been explored for psychopharmacological effects. The presence of the piperazine moiety correlates with activity at neurotransmitter receptors, suggesting potential as an anxiolytic or antidepressant. Studies have indicated that derivatives from this class may modulate serotonin and dopamine receptors, which are critical in mood regulation.
Comparative Analysis with Established Therapies
Comparative studies between newly synthesized derivatives and established chemotherapeutics like Doxorubicin indicate that some derivatives exhibit comparable or superior cytotoxicity against specific cancer cell lines. This positions compounds like 2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol as candidates for further development in cancer therapy.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives:
- Antimicrobial Activity : A study synthesized various derivatives and evaluated their antimicrobial properties against human pathogens using standard protocols. Some compounds showed significant antibacterial and antifungal activities.
- Molecular Docking Studies : These studies revealed favorable binding interactions with key proteins involved in cancer progression and neuropharmacology, providing insights into the compound’s mechanism of action.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Structural Variations and Implications
Alkyl and Aryl Substituents: The 2-ethyl and 5-methyl groups in the target compound (vs.
Halogenated Derivatives :
- The 4-chlorophenyl variant () introduces electron-withdrawing effects, which may enhance stability and intermolecular interactions.
- Trifluoromethoxy groups () increase metabolic resistance and lipophilicity, favoring CNS-targeted applications.
Piperazine Modifications: Replacement of the ethanol group with a pyridinyl-piperazine () introduces additional hydrogen-bonding sites, improving selectivity for adenosine receptors.
Physicochemical Properties
- Solubility: Ethanol-containing derivatives (e.g., target compound) demonstrate improved solubility in polar solvents (DMSO, methanol) compared to non-polar analogues.
- Thermal Stability : Halogenated variants () exhibit higher melting points due to stronger intermolecular forces.
Research Findings and Methodological Insights
- Synthesis: Piperazine-ethanol derivatives are typically synthesized via nucleophilic substitution (e.g., ), using ethanol as a solvent and triethylamine as a base.
- Structural Analysis : SHELX programs () are widely used for crystallographic refinement, confirming the planar pyrazolo[1,5-a]pyrimidine core and piperazine conformation.
- Biological Screening : High-throughput assays () highlight substituent-dependent activity, with fluorinated derivatives showing superior receptor affinity.
Q & A
Q. What are the established synthetic routes for preparing 2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
Core Formation : Condensation of aminopyrazoles with dielectrophilic reagents to construct the pyrazolo[1,5-a]pyrimidine core. For example, refluxing aminopyrazole derivatives with carbonyl-containing reagents in ethanol or dimethylformamide (DMF) under basic conditions (e.g., triethylamine) .
Piperazine Functionalization : Introduction of the piperazine-ethanol moiety via nucleophilic substitution. This step often requires activating the pyrimidine C7 position with a leaving group (e.g., chloride or thiol) before reacting with 4-(2-hydroxyethyl)piperazine. Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (25–50°C) are critical for regioselectivity .
- Key Variables :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, improving substitution efficiency.
- Catalysts : Bases like triethylamine or iPr2NEt optimize reaction kinetics .
- Yield Range : Reported yields for analogous pyrazolo[1,5-a]pyrimidines range from 62% to 70% under optimized conditions .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming regiochemistry and substituent positions. For example, the pyrazolo[1,5-a]pyrimidine core protons resonate between δ 6.5–8.5 ppm, while piperazine protons appear as multiplet signals near δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 416.49 for C24H25FN6 derivatives) and detects isotopic patterns .
- IR Spectroscopy : Identifies functional groups (e.g., ethanol -OH stretch ~3300 cm⁻¹; pyrimidine C=N ~1650 cm⁻¹) .
- HPLC-PDA : Purity assessment using reverse-phase columns (C18) with acetonitrile/water gradients. Monitor at λ = 254 nm for aromatic chromophores .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives, such as conflicting IC50 values across studies?
- Methodological Answer :
- Standardize Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa), incubation times, or ATP concentrations in kinase assays can skew results. Use validated protocols (e.g., CEREP panels) .
- Structural Confirmation : Re-evaluate compound purity and stereochemistry via X-ray crystallography or 2D NMR (e.g., NOESY) to rule out isomer contamination .
- Meta-Analysis : Compare substituent effects systematically. For instance, 4-fluorophenyl groups at C3 enhance kinase inhibition (IC50 < 100 nM) compared to chlorophenyl analogs, as seen in CK2 kinase studies .
Q. What strategies optimize the introduction of the piperazine-ethanol moiety during synthesis to enhance solubility without compromising bioactivity?
- Methodological Answer :
- Solubility Enhancement :
- PEGylation : Introduce polyethylene glycol (PEG) spacers between the piperazine and ethanol groups to improve aqueous solubility while maintaining hydrogen-bonding capacity .
- Salt Formation : Use hydrochloride salts of the piperazine-ethanol moiety to increase polarity .
- Bioactivity Retention :
- SAR Studies : Maintain the ethanol group’s -OH for hydrogen bonding with kinase active sites. Substitution at N4 of piperazine with pyridinyl groups (e.g., 2-pyridinyl) preserves affinity for ATP-binding pockets .
- LogP Optimization : Balance hydrophilicity by adjusting alkyl chain lengths (e.g., ethyl vs. propyl at C2) to target LogP ~2–3 .
Q. How do structural modifications at the pyrazolo[1,5-a]pyrimidine core (e.g., substituent position, electronic effects) influence receptor binding affinity in kinase inhibition studies?
- Methodological Answer :
- Substituent Positioning :
- C3 Aryl Groups : Electron-withdrawing groups (e.g., 4-fluorophenyl) increase electrophilicity at the pyrimidine N1, enhancing interactions with catalytic lysine residues in kinases .
- C5 Methyl Groups : Steric hindrance at C5 improves selectivity by preventing off-target binding to bulkier kinase pockets .
- Electronic Effects :
- C7 Piperazine Linkers : Electron-rich piperazines (e.g., 4-pyridinyl derivatives) facilitate π-π stacking with hydrophobic kinase domains, as demonstrated in VEGFR2 inhibitors .
- Data Correlation :
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and validate with SPR (surface plasmon resonance) for kinetic analysis (ka/kd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
